molecular formula C29H38ClNO6 B560008 BENZOYLHETERATISINE HCl CAS No. 1262758-10-0

BENZOYLHETERATISINE HCl

Cat. No. B560008
M. Wt: 532.074
InChI Key: BFFRNKZYZJVSJP-MOFCGRQPSA-N
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Description

Benzoylheteratisine hydrochloride is a compound with a solid form and is used in traditional medicine . It is a potent antiarrhythmic and a local anesthetic . It is also a Na+ channel blocker .


Molecular Structure Analysis

The molecular formula of Benzoylheteratisine hydrochloride is C29H38ClNO6 . The compound has a complex structure, as indicated by its SMILES string .


Physical And Chemical Properties Analysis

Benzoylheteratisine hydrochloride is a solid compound that should be stored at temperatures between 2-8°C . It’s soluble in water, moderately in methanol, and not well in ethanol .

Scientific Research Applications

Neuropharmacological Effects

Benzoylheteratisine HCl has been studied for its effects on neuronal activity. Research conducted by Ameri (1997) demonstrated that 6-benzoylheteratisine, a structurally related alkaloid, inhibited neuronal activity in the rat hippocampus, suggesting potential applications in neuropharmacology and epilepsy management. This compound was observed to reduce epileptiform activity and inhibit sodium channels in neurons, pointing to its potential as a neuropharmacological agent (Ameri, 1997).

Antiarrhythmic Properties

The antiarrhythmic action of 6-benzoylheteratisine has been explored. In studies by Heubach et al. (1997) and Dzhakhangirov et al. (1997), the alkaloid demonstrated a significant effect in suppressing arrhythmias induced by various agents in guinea pig atria. This points towards its potential utility as a naturally occurring class-I antiarrhythmic substance (Heubach et al., 1997); (Dzhakhangirov et al., 1997).

Metabolic and Electrophysiological Studies

Studies on the metabolism of benzoylheteratisine in animals revealed that its main metabolic product is heteratisine, with a lower antiarrhythmic activity compared to the parent compound. These findings by Kuzibaeva et al. (1996) are significant for understanding the metabolic pathways and biological activity of benzoylheteratisine (Kuzibaeva et al., 1996).

Inhibition of Epileptiform Activity

Ameri and colleagues (1996, 1997) further investigated the inhibition of epileptiform activity in rat hippocampal slices by Aconitum alkaloids, including 6-benzoylheteratisine. Their research suggests that these alkaloids possess anticonvulsive potential, highlighting the possibility of developing new treatments for epilepsy and related disorders (Ameri et al., 1996); (Ameri & Gleitz, 1997).

Safety And Hazards

Benzoylheteratisine hydrochloride should be protected from light . It’s classified as a combustible solid . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

properties

CAS RN

1262758-10-0

Product Name

BENZOYLHETERATISINE HCl

Molecular Formula

C29H38ClNO6

Molecular Weight

532.074

InChI

InChI=1S/C29H37NO6.ClH/c1-4-30-15-27(2)12-11-19(34-3)29-18-14-17-10-13-28(20(18)26(33)35-17,21(24(29)30)22(31)23(27)29)36-25(32)16-8-6-5-7-9-16;/h5-9,17-24,31H,4,10-15H2,1-3H3;1H/t17-,18+,19-,20+,21-,22+,23+,24?,27-,28+,29-;/m0./s1

InChI Key

BFFRNKZYZJVSJP-MOFCGRQPSA-N

SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CCC6CC4C5C(=O)O6)OC(=O)C7=CC=CC=C7)O)OC)C.Cl

Purity

97 % (TLC, mass spectrometry, NMR).

synonyms

Heteratisan-14-one, 6-(benzoyloxy)-2-o-ethyl-8-hydroxy-1-methoxy-4-methyl-, (1-alpha,6-beta)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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